Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Catalog No.
S13646992
CAS No.
M.F
C7H8ClN3O2
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Product Name

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

IUPAC Name

ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

FCJYXZSDBSDPTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)N

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS: 1823964-37-9) is a highly functionalized heterocyclic building block essential for the synthesis of advanced agrochemicals and pharmaceuticals. It features a reactive 2-chloro group primed for transition-metal-catalyzed cross-coupling, a free 6-amino group, and a 4-ethyl ester handle for downstream derivatization. In industrial procurement, this specific scaffold is prioritized because it enables the direct synthesis of 2-aryl-6-aminopyrimidine-4-carboxylates without the need for amine protecting groups, significantly streamlining process chemistry workflows and reducing raw material overhead [1].

Research Fit

Orthogonal handles (NH2, Cl, COOEt) support staged functionalization
Reported to support sequential SNAr / cross-coupling workflows
Used in medicinal and agrochemical intermediate research

Substituting Ethyl 6-amino-2-chloropyrimidine-4-carboxylate with generic alternatives like ethyl 2,6-dichloropyrimidine-4-carboxylate or protected amine derivatives introduces severe inefficiencies in scale-up. Using the 2,6-dichloro analog requires a subsequent amination step that often suffers from poor regioselectivity, yielding inseparable mixtures of C2- and C6-aminated isomers that depress overall yield. Conversely, utilizing N-protected analogs (e.g., Boc- or acetyl-protected) adds two mandatory synthetic steps—protection and deprotection—which inflate cycle times and solvent waste. Furthermore, substituting with the methyl ester analog increases the risk of premature saponification under the basic aqueous conditions required for Suzuki-Miyaura cross-coupling, leading to yield losses that the more sterically shielded ethyl ester avoids [1].

Substitution Risk

Regioisomer (2-amino-6-chloro) reverses amino/chloro positions, altering SNAr regioselectivity
Des-amino analog (ethyl 2-chloropyrimidine-4-carboxylate) eliminates H-bonding amino handle, changing coupling reactivity
Substitution without regioelectronic review may redirect synthetic outcomes and compromise sequence planning

Elimination of Protection/Deprotection Steps in Cross-Coupling

In the synthesis of 2-aryl-6-aminopyrimidine-4-carboxylates, the use of unprotected Ethyl 6-amino-2-chloropyrimidine-4-carboxylate allows for direct Suzuki coupling. Process data demonstrates that this direct coupling achieves >80% yield with low palladium catalyst loadings (<4 mol%), completely eliminating the two additional steps required when using N-protected baselines [1].

Evidence DimensionSynthetic step count and catalyst loading
Target Compound Data1 step (direct coupling), >80% yield, <4 mol% Pd
Comparator Or BaselineN-protected analog (3 steps: protect, couple, deprotect)
Quantified DifferenceEliminates 2 synthetic steps while maintaining >80% coupling yield
ConditionsBase-mediated Suzuki coupling with arylboronic acids

Eliminating protection steps directly reduces raw material costs, solvent waste, and reactor cycle time during industrial scale-up.

SNAr Reactivity
Class-level inference
2-Cl predicted less reactive than 6-Cl in analogous systems; retains leaving-group latency for late-stage derivatization
Supports regioselective late-stage functionalization
Reactivity inferred from MNDO model systems; experimental validation may vary

Improved Hydrolytic Stability During Basic Cross-Coupling

Suzuki couplings typically require basic conditions (e.g., K2CO3 or CsF in aqueous/organic mixtures) which can prematurely hydrolyze ester functionalities. The ethyl ester of 6-amino-2-chloropyrimidine-4-carboxylate provides superior steric shielding compared to the methyl ester baseline, reducing the rate of alkaline hydrolysis by approximately 2- to 3-fold under standard coupling conditions [1].

Evidence DimensionRate of alkaline hydrolysis
Target Compound DataSlower hydrolysis rate (ethyl ester)
Comparator Or BaselineMethyl 6-amino-2-chloropyrimidine-4-carboxylate (2-3x faster hydrolysis)
Quantified Difference2- to 3-fold reduction in unwanted saponification
ConditionsAqueous basic conditions (e.g., K2CO3/H2O) at elevated temperatures

Preserving the ester group during cross-coupling prevents the formation of highly polar carboxylic acid byproducts, simplifying downstream purification.

Ester Analogs
Data to verify
Ethyl ester: MW 201.61; methyl ester: MW 187.58; estimated ΔlogP ≈ +0.5–0.6
May influence phase partitioning and purification
LogP estimate from class-level extrapolation; no published experimental data

Absolute Regiocontrol in Scaffold Functionalization

Procuring the pre-aminated Ethyl 6-amino-2-chloropyrimidine-4-carboxylate guarantees 100% regioselectivity for subsequent C2-arylation. In contrast, attempting to aminate ethyl 2,6-dichloropyrimidine-4-carboxylate typically results in a 70:30 to 80:20 mixture of C6- and C2-aminated isomers, requiring costly chromatographic separation and capping the theoretical yield of the desired intermediate [1].

Evidence DimensionRegioselectivity of functionalization
Target Compound Data100% regiocontrol for C2 substitution
Comparator Or BaselineEthyl 2,6-dichloropyrimidine-4-carboxylate (70:30 to 80:20 isomeric mixture upon amination)
Quantified DifferencePrevents 20-30% yield loss to undesired regioisomers
ConditionsNucleophilic aromatic substitution (SNAr) vs. direct cross-coupling

Avoiding regioisomer mixtures eliminates the need for expensive and time-consuming chromatographic purifications at scale.

Procurement Status
Data to verify
Target: min. 95% purity, discontinued (vendor, 2019); regioisomer: widely available at ≥95%
Supply risk may require custom synthesis arrangements
Vendor status as of April 2026; verify current availability

Agrochemical Active Ingredient Manufacturing

This compound is a highly efficient precursor for synthesizing 2-aryl-6-aminopyrimidine-4-carboxylate herbicides. Its ability to undergo direct Suzuki coupling without amine protection streamlines the manufacturing process and reduces the cost of goods sold (COGS) compared to protected alternatives [1].

Medicinal Chemistry Library Generation

In drug discovery, the ethyl ester serves as a stable handle that survives C2-arylation but can be subsequently converted into diverse amides. This makes it a preferred core scaffold over methyl esters for generating libraries of kinase inhibitors or antimicrobial agents where basic cross-coupling conditions are employed [2].

Process Chemistry Scale-Up

For scale-up campaigns where minimizing step count and preventing premature hydrolysis are critical, the ethyl ester provides an excellent balance of hydrolytic stability and reactivity, avoiding the regioisomer waste associated with 2,6-dichloro baselines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Derivatization Research
Orthogonal functional groups (NH2, Cl, ester)
Reaction sequence tolerance (amine modification then Cl coupling)
Solid-Phase Synthesis
Ester anchor for on-resin cleavage; stable Cl handle
Resin compatibility and cleavage yield
Agrochemical Intermediate Screening
Substitution pattern for target-site binding tuning
Bioactivity screening against pest targets

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

201.0305042 g/mol

Monoisotopic Mass

201.0305042 g/mol

Heavy Atom Count

13

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